molecular formula C21H24F2N4O2 B5578712 8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one

8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5578712
M. Wt: 402.4 g/mol
InChI Key: UONXPBPHYAYMCX-UHFFFAOYSA-N
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Description

8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H24F2N4O2 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.18673235 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of molecules that have been explored for their chemical properties and synthesis methods. Research has shown that similar compounds can be synthesized through various methods, including one-pot, multi-component reactions (MCRs) and double Michael addition reactions. These synthetic approaches have been utilized to create a diverse set of compounds, including those with potential biological activities and those that contribute to the understanding of chemical reactivity and mechanism (Jia Li et al., 2014; K. Aggarwal et al., 2014).

Photochemical Studies

Compounds within this family have also been subjects of photochemical studies. For instance, the photolysis of related compounds can result in regioselective formation of products through photochemical rearrangement processes. These studies not only help in understanding the photochemical behavior of these compounds but also in exploring their potential applications in material science and as intermediates in organic synthesis (Hanna Andersson et al., 2017).

Biological Activity and Applications

While the request specifically excludes drug use and side effects, it's worth noting that the broader family of diazaspiro compounds, to which this molecule belongs, has been investigated for various biological activities. These activities include functioning as antagonists for specific receptors, highlighting the potential for these compounds in therapeutic applications. Such research underscores the significance of understanding the chemical and physical properties of these molecules, as they can lay the groundwork for future pharmacological studies (Dr. Peter Norman, 2007).

Properties

IUPAC Name

8-(2,4-difluorobenzoyl)-2-[2-(1H-imidazol-5-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N4O2/c22-15-2-3-17(18(23)10-15)20(29)27-8-1-6-21(13-27)7-4-19(28)26(12-21)9-5-16-11-24-14-25-16/h2-3,10-11,14H,1,4-9,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONXPBPHYAYMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCC3=CN=CN3)CN(C1)C(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.